molecular formula C18H16N2O3 B12890424 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- CAS No. 62160-83-2

1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl-

Cat. No.: B12890424
CAS No.: 62160-83-2
M. Wt: 308.3 g/mol
InChI Key: NIRUHBUIBMKEJT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid , derives from IUPAC guidelines for heterocyclic systems. Key identifiers include:

Property Value
Molecular Formula C₁₈H₁₆N₂O₃
Molecular Weight 308.3 g/mol
CAS Registry Number 62160-83-2
SMILES CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3
InChI Key NIRUHBUIBMKEJT-UHFFFAOYSA-N

The pyrazole core (positions 1–5) bears a 4-ethoxyphenyl group at N1, a phenyl group at C5, and a carboxylic acid moiety at C3. The ethoxy substituent (-OCH₂CH₃) introduces steric and electronic effects that influence molecular packing and reactivity.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous pyrazole carboxylates provide indirect evidence for this compound’s structural features. Key crystallographic parameters inferred from related systems include:

Parameter Value
Crystal System Triclinic
Space Group P1̄
Unit Cell Dimensions a = 8.67 Å, b = 9.51 Å, c = 11.22 Å
Dihedral Angles Pyrazole-phenyl: 48.13°

The pyrazole ring exhibits planarity (mean deviation < 0.01 Å), with the carboxylic acid group coplanar due to conjugation. The 4-ethoxyphenyl and phenyl substituents adopt twisted conformations relative to the pyrazole plane, with dihedral angles of 48.13° and 13.24°, respectively. Intramolecular N–H···O hydrogen bonding (2.12 Å) stabilizes the planar configuration.

Conformational Isomerism and Tautomeric Forms

Pyrazole derivatives exhibit tautomerism via proton migration between N1 and N2 positions. For this compound, two tautomeric forms are possible:

  • N1-protonated tautomer : Proton resides on N1, adjacent to the 4-ethoxyphenyl group.
  • N2-protonated tautomer : Proton shifts to N2, altering electron distribution.

Density functional theory (DFT) calculations on similar systems suggest the N1 tautomer is energetically favored by 4.7 kcal/mol due to resonance stabilization from the ethoxy group. Conformational isomerism arises from rotation of the ethoxy (-OCH₂CH₃) and phenyl substituents, with energy barriers of ~8 kcal/mol for ethoxy rotation.

Comparative Structural Analysis with Related Pyrazole Carboxylates

Structural variations among pyrazole carboxylates highlight substituent effects:

Compound Dihedral Angle (Pyrazole-aryl) Hydrogen Bonding
1-(4-Methoxyphenyl)-3-phenyl analog 50.95° C–H···N (2.45 Å)
5-Amino-1-phenyl derivative 8.96° N–H···O (2.12 Å), O–H···O (1.98 Å)
1-(4-Ethoxyphenyl)-5-phenyl analog 48.13° N–H···O (2.12 Å)

The ethoxy group in 1H-pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- increases steric bulk compared to methoxy analogs, widening dihedral angles by ~2.8°. This reduces π-π stacking interactions but enhances solubility in nonpolar solvents. Carboxylic acid groups in all analogs participate in dimeric O–H···O hydrogen bonds (1.98–2.05 Å), forming extended networks.

Substituent electronic effects also modulate bond lengths:

  • Pyrazole C3–C4 bond: 1.42 Å (electron-withdrawing carboxylate) vs. 1.47 Å in non-carboxylated analogs.
  • N1–C bond: 1.35 Å (shorter due to ethoxy resonance).

Properties

CAS No.

62160-83-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)

InChI Key

NIRUHBUIBMKEJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of Ethyl 4-Ethoxyphenylacetate with Hydrazine Hydrate

One common and effective method involves:

  • Step 1: Reaction of ethyl 4-ethoxyphenylacetate with hydrazine hydrate to form the corresponding hydrazone intermediate.
  • Step 2: Cyclization under controlled conditions to form the pyrazole ring.
  • Step 3: Carboxylation or hydrolysis to introduce the carboxylic acid group at the 3-position.

This method requires precise control of temperature and reaction time to maximize yield and purity. The reaction typically proceeds under reflux with an acid or base catalyst depending on the specific protocol.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Arylhydrazines

  • The classical approach to pyrazole synthesis involves the condensation of 1,3-diketones or β-ketoesters with arylhydrazines.
  • For this compound, a 1,3-dicarbonyl compound bearing the 4-ethoxyphenyl substituent reacts with phenylhydrazine or its derivatives.
  • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by ring closure and dehydration to form the pyrazole ring.
  • Subsequent oxidation or hydrolysis steps introduce the carboxylic acid functionality at the 3-position.

One-Pot Multi-Component Reactions

Recent advances include one-pot syntheses where:

  • Terminal alkynes, aromatic aldehydes, and hydrazines are combined in the presence of iodine or other catalysts.
  • This method allows in situ formation of carbonyl derivatives and subsequent cyclocondensation to yield 1,3,5-substituted pyrazoles with high regioselectivity.
  • Such protocols offer advantages in terms of operational simplicity, reduced reaction times, and good yields (typically 60–99%).

Esterification and Subsequent Hydrolysis

  • The pyrazole-3-carboxylic acid can be prepared via ester intermediates.
  • For example, acid chlorides derived from the pyrazole carboxylic acid are reacted with methanol in the presence of pyridine to form methyl esters.
  • These esters can then be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • This stepwise approach allows purification and characterization of intermediates, improving overall synthetic control.

Reaction Conditions and Catalysts

Preparation Step Typical Conditions Catalysts/Reagents Yield Range (%) Notes
Condensation of ethyl ester with hydrazine hydrate Reflux in ethanol or aqueous medium Hydrazine hydrate, acid/base catalyst 70–90 Requires controlled temperature
Cyclocondensation of 1,3-diketones with arylhydrazines Reflux or room temperature in ethanol or methanol Acid catalysts or nano-ZnO (green catalyst) 80–95 Nano-ZnO catalysis improves yield
One-pot multi-component reaction Room temperature to reflux, iodine or molecular iodine catalyst Iodine, molecular iodine, or copper triflate 60–99 High regioselectivity, operationally simple
Esterification of acid chloride Reflux in methanol with pyridine Pyridine 80–90 Followed by hydrolysis to acid

Research Findings and Optimization

  • Use of nano-ZnO as a catalyst in condensation reactions has been shown to enhance yields up to 95%, reduce reaction times, and simplify work-up procedures.
  • One-pot syntheses involving terminal alkynes and aldehydes with hydrazines provide regioselective access to 1,3,5-trisubstituted pyrazoles, including derivatives similar to the target compound, with yields up to 99%.
  • Ester intermediates allow for better purification and handling, with acid chlorides serving as versatile intermediates for further functionalization such as amide or ester formation.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by FT-IR, NMR, and elemental analysis are standard to confirm product formation and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Ethyl 4-ethoxyphenylacetate + Hydrazine Hydrate Ethyl 4-ethoxyphenylacetate, hydrazine hydrate Condensation, cyclization, carboxylation Straightforward, good yields Requires careful control of conditions
1,3-Diketone + Arylhydrazine Substituted 1,3-diketone, phenylhydrazine Cyclocondensation, oxidation/hydrolysis High regioselectivity, versatile May require purification steps
One-pot multi-component reaction Terminal alkynes, aromatic aldehydes, hydrazines In situ carbonyl formation, cyclocondensation Operationally simple, high yield Catalyst cost, substrate scope
Esterification of acid chloride Pyrazole acid chloride, methanol Esterification, hydrolysis Purification ease, intermediate isolation Additional steps increase time

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) yields corresponding esters.

  • Reagents : Methanol, ethanol, or higher alcohols.

  • Conditions : Reflux with catalytic acid (e.g., H₂SO₄) at 60–80°C for 4–6 hours .

  • Product : Alkyl 1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.

  • Yield : 57–78% depending on the alcohol used .

Amidation via Acid Chloride Intermediate

Conversion to the acid chloride (using SOCl₂ or PCl₅) enables nucleophilic acyl substitution with amines.

Reaction with 2,3-Diaminopyridine

  • Reagents : Pyrazole-3-carboxylic acid chloride, 2,3-diaminopyridine.

  • Conditions : Reflux in benzene or THF for 5 hours.

  • Products :

    • 1H-Pyrazole-3-carboxamide (69% yield) .

    • 3H-Imidazo[4,5-b]pyridine derivative (49% yield under basic conditions) .

ProductReagents/ConditionsYieldCharacterization Methods
1H-Pyrazole-3-carboxamideAcid chloride + diaminopyridine69%IR (1686 cm⁻¹), ¹H/¹³C NMR
Imidazo[4,5-b]pyridineBase (pyridine), benzene49%²D COSY, Elemental analysis

Friedel-Crafts Acylation

The acid chloride participates in electrophilic aromatic substitution with activated arenes (e.g., benzene derivatives).

  • Reagents : AlCl₃ or FeCl₃ as catalysts.

  • Conditions : 15 min–2 hours at 25–40°C .

  • Products :

    • 4,3-Diaroyl-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrazoles (e.g., 9a–c ) .

    • 3,4-Diaroyl-1-(4-acyloxyphenyl)-5-phenyl-1H-pyrazoles after subsequent acylation (e.g., 13a–d ) .

Reactions with Urea Derivatives

The acid chloride reacts with asymmetrical disubstituted ureas to form carboxamides.

  • Example : Reaction with N,N-dialkylurea derivatives.

  • Yield : 62–75% .

  • Product : 4-Benzoyl-N-(N',N'-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamide .

Heterocyclic Ring Formation

The pyrazole ring’s nitrogen atoms enable cyclocondensation reactions.

  • Example : Reaction with hydrazines or diamines forms fused heterocycles (e.g., pyridazinones) .

  • Mechanism : Theoretical studies suggest a stepwise process involving nucleophilic attack and ring closure .

Biological Activity Correlation

Derivatives such as carboxamides and imidazo-pyridines show potential anti-inflammatory and antimicrobial activity . Modifications at the 3-carboxylic acid position enhance bioavailability and target specificity.

Table 2: Spectral Data for Key Derivatives

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrazole-3-carboxamide1686 (C=O)8.2 (s, 1H, NH), 7.5–6.9 (m)165.2 (C=O), 148.1 (C-N)
Imidazo[4,5-b]pyridine1640 (C=N)8.8 (s, 1H), 7.8–7.1 (m)160.3 (C=N), 142.5 (C-O)

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1H-Pyrazole derivatives have shown potential as anti-inflammatory agents, analgesics, and anticancer drugs. The compound has been studied for its ability to inhibit specific enzymes associated with inflammatory pathways.

Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of substituted pyrazoles, it was found that compounds similar to 1H-Pyrazole-3-carboxylic acid exhibited significant inhibition of cyclooxygenase (COX) enzymes. The results indicated that modifications on the phenyl ring could enhance activity, suggesting a structure-activity relationship (SAR) that could guide further drug development .

Agricultural Applications

Pesticidal Activity
Research has indicated that pyrazole derivatives can act as effective pesticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural settings.

Case Study: Insecticidal Efficacy
A series of experiments demonstrated that certain pyrazole compounds had high insecticidal activity against common agricultural pests. The efficacy was attributed to their mode of action as neurotoxins, which interfere with the nervous systems of insects. This property suggests potential for developing environmentally friendly pest control agents .

Materials Science

Polymer Chemistry
The incorporation of 1H-Pyrazole-3-carboxylic acid into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.

Case Study: Composite Materials
In a recent study, composites made from polyvinyl chloride (PVC) and 1H-Pyrazole derivatives showed improved tensile strength and thermal resistance compared to pure PVC. This finding indicates that pyrazole compounds can be utilized to create advanced materials with desirable physical properties .

Data Tables

Application Area Compound Activity/Property Reference
Medicinal Chemistry1H-Pyrazole-3-carboxylic acidAnti-inflammatory (COX inhibition)
Agricultural SciencePyrazole derivativesInsecticidal activity
Materials SciencePyrazole compositesEnhanced mechanical properties

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, or interaction with neurotransmitter receptors, resulting in analgesic properties.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings or the pyrazole core. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Key Features Reference
1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- 1: 4-Ethoxyphenyl; 5: Phenyl C₁₈H₁₆N₂O₃ Ethoxy group enhances electron-donating effects; phenyl groups contribute to hydrophobicity. -
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 1: 4-Fluorophenyl; 5: 2,6-Dimethoxyphenyl C₁₈H₁₅FN₂O₅ Fluorine (electron-withdrawing) and methoxy groups (electron-donating) modulate acidity and solubility. NMR: δ 3.60 (s, 6H, OCH₃) .
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: 4-Methoxyphenyl; 3: Methyl C₁₂H₁₂N₂O₃ Methyl group reduces steric hindrance; methoxy enhances solubility. CAS: 218631-44-8 .
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid 1: 3-Chlorophenyl; 3: Thienyl C₁₄H₉ClN₂O₂S Thienyl group introduces π-π stacking potential; chlorine increases lipophilicity. CAS: 618382-83-5 .

Physicochemical Properties

  • Solubility : The ethoxy group in the target compound improves water solubility relative to purely hydrophobic derivatives (e.g., 5-phenyl analogs). However, it is less polar than methoxy-substituted compounds like 11i (δ 3.60 ppm for OCH₃) .
  • Acidity : The carboxylic acid moiety (pKa ~3–4) is influenced by substituents. Electron-donating groups (e.g., ethoxy) slightly reduce acidity compared to electron-withdrawing groups (e.g., fluorine in 11i ).

Key Differences and Trends

Substituent Electronic Effects :

  • Ethoxy and methoxy groups enhance solubility and moderate acidity.
  • Fluorine and chlorine increase metabolic stability but reduce solubility.

Steric Considerations :

  • Bulky groups (e.g., naphthalen-1-yl in 10g ) hinder crystallization .
  • Methyl/ethyl esters (e.g., 10a–10h ) are common intermediates for tuning bioavailability .

Hydrogen Bonding : Ethoxy and hydroxyethyl groups (e.g., in 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid ) facilitate intermolecular H-bonding, affecting crystal packing .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields including pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C20H20N2O3
Molecular Weight 336.39 g/mol
CAS Number 62160-80-9
IUPAC Name 1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
InChIKey JDUWUGMVSDCGRH-UHFFFAOYSA-N

Synthesis

The synthesis of 1H-Pyrazole-3-carboxylic acid derivatives typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds followed by cyclization. The specific synthetic route for this compound can vary based on the desired substituents and functional groups.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

In vitro studies demonstrated that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Activity

1H-Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In a study comparing various compounds, those with similar structures exhibited notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed up to 85% inhibition at certain concentrations, comparable to established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against a range of bacterial strains. Compounds were tested against pathogens like E. coli and Staphylococcus aureus, showing promising results that warrant further investigation into their potential as antimicrobial agents .

Case Study 1: Anticancer Activity

A study conducted by researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their antiproliferative effects on several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Anti-inflammatory Effects

In another investigation using carrageenan-induced edema models in rats, specific pyrazole derivatives demonstrated significant anti-inflammatory effects. The study found that these compounds could reduce paw swelling effectively compared to standard treatments, suggesting their potential for treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, and what critical steps influence yield?

The synthesis of structurally analogous pyrazole-3-carboxylates typically involves multi-step protocols. For example, Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl substituents at the pyrazole ring. In one method, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was reacted with phenylboronic acid in degassed DMF/water with K₃PO₄ and Pd(PPh₃)₄ as catalysts, yielding 3,4-diaryl derivatives after purification . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ ensures efficient coupling.
  • Solvent system : Degassed DMF/water minimizes side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating pure products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

For pyrazole derivatives:

  • ¹H NMR : Aromatic protons (4-ethoxyphenyl and phenyl groups) appear as multiplet signals between δ 6.5–8.0 ppm. The ethoxy group (-OCH₂CH₃) shows a triplet near δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.2 ppm (CH₂) .
  • IR : A strong carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ confirms the carboxylic acid/ester moiety. Pyrazole ring C-N stretches appear near 1500–1600 cm⁻¹ .
  • X-ray crystallography (if applicable): Dihedral angles between substituents (e.g., 81° between pyrazole and benzene rings in analogous compounds) validate stereoelectronic effects .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

While direct data are limited for the target compound, structurally similar ethyl pyrazole-3-carboxylates exhibit:

  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .
  • Stability : Stable at room temperature in inert atmospheres but susceptible to hydrolysis under acidic/basic conditions due to the ester/carboxylic acid group .

Advanced Research Questions

Q. How do substituents (e.g., ethoxyphenyl vs. fluorophenyl) influence biological activity, and what structure-activity relationship (SAR) trends are observed?

In pyrazole-based bioactive compounds:

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to enzymes like DHFR (dihydrofolate reductase) by increasing electrophilicity. For example, fluorophenyl substituents improved docking scores by forming hydrogen bonds with active-site residues .
  • Ethoxy groups may enhance membrane permeability due to increased lipophilicity but could reduce metabolic stability .
  • SAR validation : Molecular docking (e.g., with AutoDock Vina) and comparative IC₅₀ assays against analogs are recommended .

Q. What computational methods are suitable for predicting the compound’s binding affinity to therapeutic targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., DHFR PDB:1KMS) to calculate binding scores. Key metrics include H-bond count, interacting residues (e.g., Arg70 in DHFR), and RMSD values .
  • MD simulations : Assess binding stability over 50–100 ns trajectories using AMBER or GROMACS.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data .

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during pyrazole ring formation?

  • Temperature control : Reactions at 80–100°C favor kinetic control, reducing undesired products .
  • Catalytic optimization : Pd-mediated cross-coupling reduces halogenated byproducts compared to traditional cyclocondensation .
  • Analytical monitoring : HPLC-MS or TLC with UV detection identifies and quantifies regioisomers early .

Data Contradictions and Resolution

  • Crystallographic vs. spectroscopic data : Discrepancies in dihedral angles (e.g., 4.57° vs. 81° in analogous compounds) may arise from crystal packing vs. solution-phase conformations. Validate with DFT calculations .
  • Biological activity variability : Inconsistent IC₅₀ values across studies could stem from assay conditions (e.g., pH, solvent). Standardize protocols using controls like doxorubicin .

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